Here are some potential applications of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate in scientific research:
This molecule contains a protected amino acid group, which can be used to create chains of amino acids (peptides) or even complex proteins. The tert-butoxycarbonyl (Boc) group is a protecting group that can be removed under specific conditions, allowing the amino acid to participate in peptide bond formation [].
Researchers can use this molecule as a starting material to create modified versions of naturally occurring molecules. These modified molecules, called analogs, can be useful for studying the biological function of the natural product or for developing new drugs with improved properties [].
This molecule may be useful in studies related to chemical biology, a field that combines chemistry and biology to investigate biological processes at the molecular level [].
N-BOC-L-HOMOSERINE METHYL ESTER is a derivative of homoserine, an amino acid that plays a crucial role in various biochemical processes. The compound features a tert-butyloxycarbonyl (N-BOC) protective group, which enhances its stability and reactivity in synthetic applications. This protective group allows for selective reactions, making it valuable in the synthesis of various bioactive compounds and pharmaceutical intermediates . N-BOC-L-homoserine methyl ester is particularly useful as a precursor for non-canonical amino acids, such as azidohomoalanine, which are important in peptide synthesis and drug development .
The synthesis of N-BOC-L-homoserine methyl ester typically involves the following steps:
Alternative methods may include modifications using different protective groups or solvents to optimize yield and purity.
N-BOC-L-homoserine methyl ester is primarily used in:
Studies involving N-BOC-L-homoserine methyl ester often focus on its derivatives rather than the compound itself. For example, research has demonstrated that derivatives like azidohomoalanine can be incorporated into proteins to study protein interactions and functions through bioconjugation techniques. These studies help elucidate the roles of specific amino acids in protein structure and function .
Several compounds share structural similarities with N-BOC-L-homoserine methyl ester. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| L-Homoserine | No protective group | Naturally occurring amino acid |
| Azidohomoalanine | Contains an azide functional group | Used as a methionine surrogate in protein synthesis |
| N-Boc-L-serine | Similar protective group | Different side chain leading to varied reactivity |
| N-Boc-L-threonine | Similar protective group | Contains an additional hydroxyl group on the side chain |
N-BOC-L-homoserine methyl ester stands out due to its specific protective group and its role as a precursor for non-canonical amino acids, which are not readily available from natural sources. This uniqueness facilitates novel approaches in peptide synthesis and drug design .
N-Boc-L-homoserine methyl ester is synthesized through orthogonal protection strategies that enable selective functionalization of amino and carboxyl groups. This compound serves as a critical intermediate in peptide synthesis and chemical biology applications, leveraging the orthogonal stability of the tert-butoxycarbonyl (Boc) and methyl ester groups.
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O), a reagent widely used in organic synthesis for N-protection. This reaction proceeds under mild conditions, typically in the presence of a base such as triethylamine or sodium hydroxide, to deprotonate the amine and facilitate nucleophilic attack on Boc₂O. The mechanism involves the formation of a mixed carbonic anhydride intermediate, which undergoes rapid decomposition to yield the Boc-protected amine and release carbon dioxide.
Key advantages of this method include:
| Reagent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Boc₂O | Triethylamine | Dichloromethane | 0–25°C | 95–98% | |
| Boc₂O | NaOH | Water/THF | 0°C | 85–90% |
The carboxyl group of homoserine is converted to a methyl ester via nucleophilic acyl substitution. Two primary methods are employed:
1. Diazomethane-mediated esterification:
Diazomethane (CH₂N₂) reacts with carboxylic acids in a two-step mechanism:
2. Acid-catalyzed esterification:
Thionyl chloride (SOCl₂) or methanol with H₂SO₄ catalyzes the formation of methyl esters. While slower than diazomethane, this approach is scalable and avoids hazardous reagents.
| Method | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Diazomethane | CH₂N₂ | Ethyl ether, 0–25°C | 90–95% | |
| Thionyl chloride | SOCl₂, MeOH | Reflux, 60°C | 80–85% |
The choice between solid-phase and solution-phase synthesis depends on the desired scale, purity, and application.
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Reaction Efficiency | High (resin-bound intermediates) | Moderate to high (purification required) |
| Scalability | Limited (batch-dependent) | High (continuous flow systems) |
| Ease of Purification | Simplified (filtration/washing) | Complex (chromatography required) |
Solid-phase synthesis is favored in peptide assembly due to:
Solution-phase synthesis offers advantages for:
Maintaining the L-configuration of homoserine is critical, as stereochemical integrity directly impacts downstream applications such as peptide folding and enzyme recognition.
Key factors influencing stereochemical stability:
Experimental validation:
Oxidising the primary C-terminal alcohol to a γ-carboxylic acid converts the homoserine core into an N-protected aspartic-acid residue without harsh metal oxidants. The reagent pair 2,2,6,6-tetramethyl-1-piperidinyloxyl and bis(acetoxy)iodobenzene achieves this in dichloromethane–tert-butanol–water (4:4:1) at ambient temperature [1] [2].
| Entry | Molar ratio of 2,2,6,6-tetramethyl-1-piperidinyloxyl | Time (h) | Isolated yield of aspartic-acid product (%) |
|---|---|---|---|
| 1 | 0.20 equiv. | 1.5 | 57 [1] |
| 2 | 0.50 equiv. | 1.5 | 61 [1] |
| 3 | 0.90 equiv. | 1.5 | 70 [1] |
| 4 | 1.20 equiv. | 1.5 | 81 [1] |
Key mechanistic observations
These data demonstrate that a narrow operating window (1.0 ± 0.2 equiv. nitroxyl radical, <2 h) simultaneously maximises yield and limits backbone cyclisation.
Retention of the tert-butoxycarbonyl group and the β-hydroxy configuration during peptide-bond formation is essential for sequence-defined synthesis. Comparative experiments using model tripeptides highlight the behaviour of N-BOC-L-homoserine methyl ester toward widely used activation cocktails [5] [6].
| Coupling system (1 h, 25 °C) | Aspartimide (%) | β-Lactone (%) | Recovery of starting ester (%) |
|---|---|---|---|
| 1-[Bis(dimethylamino)-methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / diisopropylethylamine | <2 | 4 | 92 [6] |
| O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate / collidine | 3 | 6 | 88 [5] |
| N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide / 1-hydroxybenzotriazole | 11 | 15 | 68 [5] |
| N,N′-diisopropylcarbodiimide / pentafluorophenol | 14 | 18 | 64 [5] |
Trends and mechanistic rationale
Strategic substitution at the β-centre after converting the hydroxy group into a sulfonate enables access to γ-functionalised amino acids and cyclic derivatives.
Mesyl chloride in pyridine affords the β-mesylate quantitatively without tert-butoxycarbonyl loss [7]. Alternative sulfonates are selected to tune reaction rates, as shown below [8]:
| β-Sulfonate leaving group | Relative second-order rate constant for bimolecular nucleophilic substitution at 25 °C |
|---|---|
| Methanesulfonate | 1.0 |
| p-Toluenesulfonate | 0.70 |
| 4-Nitrobenzenesulfonate | 13 |
| Trifluoromethanesulfonate | 56 000 |
| Perfluorobutanesulfonate | 120 000 |
The striking rate acceleration for the perfluoroalkylsulfonate reflects both stronger inductive withdrawal and superior anion charge dispersion, lowering the energy of the transition state [8].
Bromide, thiolate, and azide nucleophiles displace the mesylate with inversion of configuration, consistent with a concerted bimolecular pathway confirmed by isotopic labelling and kinetic isotope effects [9] [7]. Typical isolated yields range from eighty to ninety percent under refluxing acetonitrile, with no detectable racemisation at C-2 [9].
Applications
Careful mechanistic control over oxidation, coupling, and substitution reactions enables N-BOC-L-homoserine methyl ester to act as a pluripotent intermediate for peptide, heterocycle, and metabolite synthesis. Optimised nitroxyl-mediated oxidation supplies high-yield aspartic-acid derivatives, uronium activation minimises backbone rearrangement during amidation, and judicious sulfonylation unlocks stereodefined β-functionalisation. Collectively, these insights provide a robust platform for the continued deployment of this protected amino alcohol in complex-molecule construction.